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Compound of Interest

Compound Name: 2-Hydroxy-4-iodobenzaldehyde

Cat. No.: B1592207 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-hydroxy-4-
iodobenzaldehyde, a valuable intermediate in pharmaceutical and fine chemical synthesis.

The primary focus is on the direct formylation of 2-iodophenol, for which a detailed

experimental protocol is provided. Additionally, alternative synthetic strategies are discussed,

along with a comparative analysis of their potential outcomes. This document includes

tabulated quantitative data, detailed experimental procedures, and visualizations of the

synthetic workflow and underlying chemical principles to support research and development

activities.

Introduction
2-Hydroxy-4-iodobenzaldehyde is a substituted aromatic aldehyde featuring a hydroxyl group

and an iodine atom on the benzene ring. This substitution pattern makes it a versatile building

block for the synthesis of more complex molecules, including biologically active compounds

and functional materials. The strategic placement of the hydroxyl, iodo, and aldehyde

functionalities allows for a variety of subsequent chemical transformations. This guide details a

reliable synthetic route to this compound starting from the readily available precursor, 2-

iodophenol.

Proposed Synthetic Pathway: Formylation of 2-
Iodophenol
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The most direct route to 2-hydroxy-4-iodobenzaldehyde is the electrophilic formylation of 2-

iodophenol. In this reaction, a formyl group (-CHO) is introduced onto the aromatic ring. The

regioselectivity of this reaction is governed by the directing effects of the hydroxyl and iodo

substituents. The hydroxyl group is a strongly activating ortho-, para-director, while the iodine

atom is a deactivating ortho-, para-director. In the case of 2-iodophenol, one of the ortho

positions relative to the hydroxyl group is blocked by the iodine atom. Consequently,

electrophilic attack is favored at the other ortho position (C6) and the para position (C4). Steric

hindrance from the bulky iodine atom at the C2 position can favor substitution at the less

hindered C4 position, leading to the desired product.

Several formylation methods are applicable to phenols, including the Duff reaction, the

Vilsmeier-Haack reaction, and magnesium-mediated formylation. A specific and effective

method for the para-formylation of 2-iodophenol utilizes magnesium chloride and

paraformaldehyde.

Magnesium-Mediated Formylation of 2-Iodophenol
A highly effective method for the synthesis of 2-hydroxy-4-iodobenzaldehyde from 2-

iodophenol involves the use of magnesium chloride, paraformaldehyde, and a tertiary amine

base in an aprotic solvent. This approach has been reported to yield the desired product in

good yield.[1]

Experimental Protocol:

A detailed experimental protocol for the magnesium-mediated formylation of 2-iodophenol is

provided below.

Materials:

2-Iodophenol

Magnesium chloride (MgCl₂)

Paraformaldehyde

Triethylamine (TEA)
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Acetonitrile (ACN)

Saturated aqueous ammonium chloride solution

Aqueous sodium bicarbonate (NaHCO₃) solution

1N Hydrochloric acid (HCl)

Brine (saturated aqueous sodium chloride solution)

Ethyl acetate

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexane

Ethyl acetate

Procedure:

To a solution of 2-iodophenol (30 g, 136 mmol) in acetonitrile (ACN), add magnesium

chloride (MgCl₂, 19.5 g, 204 mmol) in portions while maintaining the reaction temperature

below 10 °C.

Subsequently, add paraformaldehyde (28.6 g, 954 mmol) and triethylamine (TEA, 76 mL,

545 mmol). A slight exotherm to 15 °C may be observed.

Heat the reaction mixture to 72 °C and maintain this temperature for 2 hours.

After the reaction is complete, cool the mixture to room temperature.

Pour the reaction mixture into a saturated aqueous ammonium chloride solution (500 mL)

and extract with ethyl acetate (2 x 150 mL).

Combine the organic phases and wash sequentially with aqueous sodium bicarbonate

(NaHCO₃) solution (2 × 150 mL), 1N aqueous hydrochloric acid (HCl) (2 × 150 mL), and
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brine (2 × 150 mL).

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel using a 5% ethyl

acetate in hexane eluent.

Combine the fractions containing the desired product and remove the solvent under reduced

pressure to yield 2-hydroxy-4-iodobenzaldehyde as a yellow solid.[1]

Quantitative Data:

Parameter Value Reference

Starting Material 2-Iodophenol (30 g) [1]

Product
2-Hydroxy-4-

iodobenzaldehyde
[1]

Yield 27 g (79%) [1]

Appearance Yellow solid [1]

Alternative Formylation Methodologies
While the magnesium-mediated method provides a direct and high-yielding route, other

classical formylation reactions are also plausible for the synthesis of 2-hydroxy-4-
iodobenzaldehyde from 2-iodophenol. These methods are presented here as potential

alternatives, though specific experimental data for the formylation of 2-iodophenol using these

reactions is less readily available.

Duff Reaction
The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an

acidic medium, typically acetic acid or a mixture of acetic and trifluoroacetic acid.[1] This

reaction generally favors ortho-formylation.[1] However, when the ortho positions are blocked,

para-formylation can occur.[2] Given that one ortho position in 2-iodophenol is substituted, the
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Duff reaction could potentially yield the desired 4-iodo isomer. The reaction typically requires

heating.[1]

Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is formed from a substituted

amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus

oxychloride (POCl₃) or thionyl chloride (SOCl₂).[3][4] This reaction is suitable for electron-rich

aromatic compounds, including phenols.[3] The Vilsmeier reagent is a relatively weak

electrophile, and the reaction often favors substitution at the less sterically hindered para

position.[3]

Reimer-Tiemann Reaction
The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform in a

basic solution.[5][6] The reactive intermediate is dichlorocarbene. This reaction strongly favors

ortho-formylation due to the interaction between the phenoxide and the carbene.[5] While para-

formylated products are sometimes observed as minor products, this method is less likely to be

efficient for the synthesis of 2-hydroxy-4-iodobenzaldehyde.

Comparison of Potential Formylation Methods:

Reaction Reagents
Typical
Regioselectivity

Potential for 2-
Iodophenol

Magnesium-Mediated

MgCl₂,

Paraformaldehyde,

TEA

Para (with ortho-

block)

High (demonstrated)

[1]

Duff Reaction
Hexamethylenetetrami

ne, Acid
Ortho

Moderate (para-

product possible)[2]

Vilsmeier-Haack
DMF, POCl₃ (or

similar)
Para (often favored) Good (plausible)[3]

Reimer-Tiemann CHCl₃, Base Ortho
Low (para-product is

minor)[5]
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Characterization of 2-Hydroxy-4-iodobenzaldehyde
The synthesized 2-hydroxy-4-iodobenzaldehyde should be characterized using standard

analytical techniques to confirm its identity and purity.

Physical and Chemical Properties:

Property Value Reference

Molecular Formula C₇H₅IO₂ [7][8]

Molecular Weight 248.02 g/mol [7]

CAS Number 38170-02-4 [7][8][9][10]

Appearance Yellow solid [1][8]

Spectroscopic Data:

Spectroscopic data is essential for the structural elucidation of the final product. Below is a

summary of expected and reported spectral information.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1592207?utm_src=pdf-body
https://www.benchchem.com/product/b1592207?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-4-iodobenzaldehyde
https://cymitquimica.com/products/IN-DA00C5BM/38170-02-4/2-hydroxy-4-iodo-benzaldehyde/
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-4-iodobenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-4-iodobenzaldehyde
https://cymitquimica.com/products/IN-DA00C5BM/38170-02-4/2-hydroxy-4-iodo-benzaldehyde/
https://store.apolloscientific.co.uk/product/2-hydroxy-4-iodo-benzaldehyde
https://www.bldpharm.com/products/38170-02-4.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0668831.htm
https://cymitquimica.com/products/IN-DA00C5BM/38170-02-4/2-hydroxy-4-iodo-benzaldehyde/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592207?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Data

¹H NMR

Expected signals for an aldehydic proton, a

hydroxyl proton, and three aromatic protons with

a splitting pattern consistent with a 1,2,4-

trisubstituted benzene ring.

¹³C NMR

Expected signals for a carbonyl carbon, and

seven aromatic carbons (five CH and two

quaternary).

IR Spectroscopy

Characteristic absorption bands for O-H

stretching (hydroxyl group), C=O stretching

(aldehyde), and C-H and C=C stretching of the

aromatic ring.

Mass Spectrometry

A molecular ion peak corresponding to the

molecular weight of the compound (248.02

g/mol ).

Note: Specific spectral data can be accessed through chemical databases such as

ChemicalBook.[11]

Visualizations
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis and purification of 2-hydroxy-4-
iodobenzaldehyde from 2-iodophenol via the magnesium-mediated formylation method.

Reaction Workup & Purification

2-Iodophenol in ACN
1. MgCl2 (<10°C)

2. Paraformaldehyde
3. Triethylamine

Add

Heat to 72°C for 2h Quench with aq. NH4Cl Extract with Ethyl Acetate

Wash with:
1. aq. NaHCO3

2. 1N HCl
3. Brine

Dry (Na2SO4) & Concentrate Column Chromatography
(Silica, 5% EtOAc/Hexane) 2-Hydroxy-4-iodobenzaldehyde

Click to download full resolution via product page
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Caption: Workflow for the synthesis of 2-hydroxy-4-iodobenzaldehyde.

Regioselectivity of Formylation
The diagram below illustrates the directing effects of the substituents on 2-iodophenol in an

electrophilic aromatic substitution reaction, such as formylation.

Caption: Regioselectivity in the formylation of 2-iodophenol.

Conclusion
The synthesis of 2-hydroxy-4-iodobenzaldehyde from 2-iodophenol is most effectively

achieved through a magnesium-mediated formylation reaction. This method offers a high yield

of the desired para-substituted product. While other classical formylation reactions present

plausible alternatives, their efficacy and regioselectivity for this specific transformation require

further investigation. The detailed protocol and comparative data provided in this guide serve

as a valuable resource for researchers and professionals engaged in the synthesis of

functionalized aromatic compounds for pharmaceutical and materials science applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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